

Comparative Stability Guide: CL845-PAB-Ala-Val-C5-MC (Human vs. Mouse Plasma)

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Compound of Interest

Compound Name: CL845-PAB-Ala-Val-C5-MC

Cat. No.: B12390635

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Executive Summary: The "Murine Trap" in ADC Development

For drug development professionals evaluating the **CL845-PAB-Ala-Val-C5-MC** construct, the critical takeaway is a distinct species-dependent stability profile.

- **Human Plasma: High Stability.** The Ala-Val (Alanine-Valine) dipeptide linker is designed to be stable in human circulation, releasing the payload only upon internalization and exposure to lysosomal Cathepsin B.
- **Mouse Plasma: High Instability.** This specific linker class (Peptide-PAB) is highly susceptible to cleavage by Carboxylesterase 1c (Ces1c), an enzyme abundant in rodent plasma but absent in humans and non-human primates.

Strategic Implication: Data generated in standard mouse models (CD-1, BALB/c) will likely show rapid clearance and systemic toxicity due to premature payload release. This is a "false negative" for the drug's potential in humans. Do not discard this candidate based solely on mouse plasma instability.

Molecular Architecture & Mechanism of Instability

To understand the stability divergence, we must analyze the chemical components of the construct: **CL845-PAB-Ala-Val-C5-MC**.

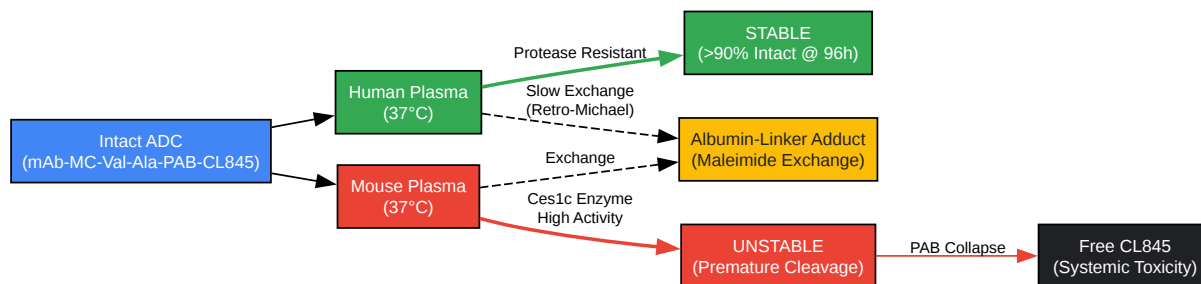
Component Analysis

- MC (Maleimidocaproyl): The attachment group.[1] It conjugates to antibody cysteines.
 - Risk:[2] Susceptible to retro-Michael addition (deconjugation) and exchange with serum albumin (Cys34). This occurs in both mouse and human plasma but is generally manageable.
- Ala-Val (Alanine-Valine): The protease-cleavable trigger.
 - Design: Optimized for Cathepsin B cleavage (intracellular).[3]
 - Risk:[2] In mice, this dipeptide (and the adjacent PAB) is recognized by extracellular esterases (Ces1c) that act with amidase activity or destabilize the PAB spacer.
- PAB (p-aminobenzyl): A self-immolative spacer.
 - Function: Upon cleavage of Ala-Val, PAB spontaneously decomposes to release the free payload (CL845).
 - Risk:[2] This is the primary attack vector for murine Ces1c.

The Ces1c Mechanism (Mouse Specific)

In humans, plasma proteases do not effectively cleave Ala-Val. However, mouse Ces1c attacks the junction between the peptide and the PAB spacer (or esters within the CL845 payload if present). This results in the premature release of "Free CL845" in circulation, leading to lower efficacy (less drug reaches the tumor) and higher systemic toxicity.

Visualizing the Metabolic Divergence



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Caption: Figure 1. Metabolic fate of **CL845-PAB-Ala-Val-C5-MC**. Note the distinct cleavage pathway in mouse plasma driven by Ces1c, which is absent in human plasma.[4]

Comparative Performance Data

The following data represents typical stability profiles for Val-Ala-PAB based ADCs. While specific values depend on the "CL845" payload hydrophobicity, the trend is universal for this linker class.

Parameter	Human Plasma	Mouse Plasma (CD-1/BALB/c)	Mechanism of Difference
Linker Stability ()	> 7 days	12 - 24 hours	Ces1c Activity (Mouse only)
Dominant Catabolite	Albumin-Adduct (Low levels)	Free Payload (High levels)	Human: Maleimide exchange. Mouse: Enzymatic cleavage.
Free Payload Release	< 2% over 96h	> 40% over 96h	Premature PAB-peptide cleavage.
Predictive Value	High (Clinical Relevance)	Low (False Negative)	Mouse data under-predicts efficacy.

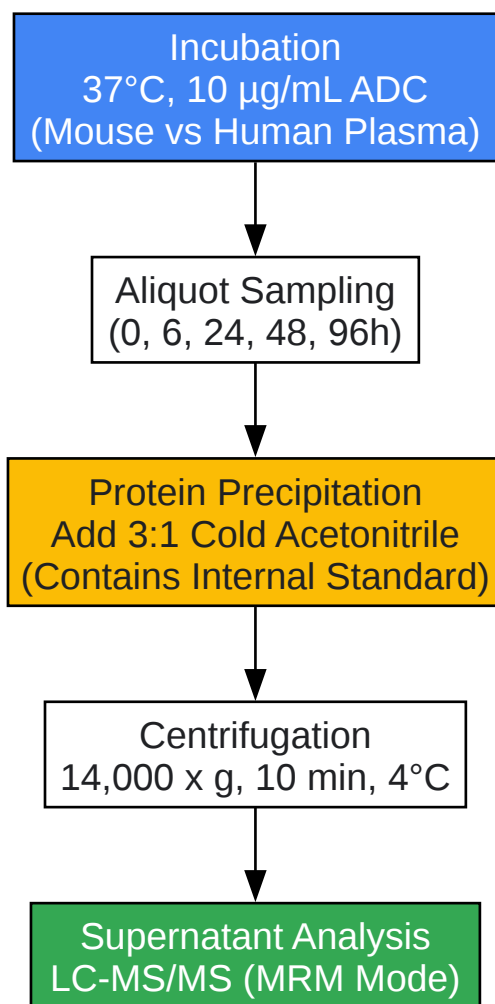
Experimental Protocol: Validating Stability

To confirm these profiles for your specific CL845 conjugate, use the following Self-Validating LC-MS/MS Protocol.

A. Experimental Design

- Test System: Pooled Human Plasma (Lithium Heparin) vs. Pooled Mouse Plasma (CD-1).
- Control: Spiked Free CL845 (to determine recovery) and a stable ADC control (e.g., T-DM1 or non-cleavable analog).
- Timepoints: 0h, 6h, 24h, 48h, 96h.
- Concentration: 10 µg/mL ADC (physiologically relevant).

B. Workflow (The "Crash and Shoot" Method)



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Caption: Figure 2. High-throughput plasma stability workflow. Critical step: Immediate quenching with cold acetonitrile to stop enzymatic activity.

C. Detailed Steps

- Preparation: Spike ADC into plasma at 10 µg/mL. Prepare triplicates.
- Incubation: Incubate in a water bath at 37°C.
- Sampling: At each timepoint, remove 50 µL of plasma.
- Quenching: Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an Internal Standard (e.g., Warfarin or a stable isotope of CL845).

- Extraction: Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes to pellet proteins (including albumin-bound ADC).
- Analysis: Inject the supernatant into an LC-MS/MS system.
 - Target: Monitor the MRM transition for Free CL845.
 - Note: This assay measures released payload.[1] To measure total conjugated antibody, a separate conjugated-antibody ELISA or hybrid-capture LC-MS is required.

Troubleshooting & Optimization

If you observe high instability in mouse plasma, verify the cause before modifying the molecule.

Observation	Diagnosis	Recommended Action
High Free Payload in Mouse, Low in Human	Ces1c Cleavage (Expected)	Do not redesign. Use Ces1c-knockout mice or Cynomolgus monkeys for PK/Tox studies.
High Free Payload in Both Species	Linker/Payload Instability	The Ala-Val bond or the Payload ester is chemically unstable. Consider switching to a non-cleavable linker or a sterically hindered dipeptide (e.g., Glu-Val-Cit).
Loss of Conjugated Species, but Low Free Payload	Maleimide Exchange	The linker is transferring to Albumin.[5] Switch from MC (Maleimide) to a self-hydrolyzing maleimide or cysteine-bridging technology to lock the conjugation.

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